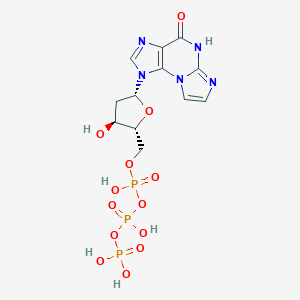
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile, also known as CPYAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPYAA is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes, such as topoisomerase II and tyrosine kinase. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties. In addition, 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to prepare solutions for in vitro studies. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile is also relatively stable under various conditions, making it suitable for long-term storage. However, 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has some limitations, including its low stability in acidic conditions and its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
For research on 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile include the development of more efficient synthesis methods, the investigation of its mechanism of action in more detail, and the evaluation of its safety and efficacy in animal models and clinical trials. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile may also have potential applications in other fields, such as materials science and catalysis, which warrant further investigation.
Synthesis Methods
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile can be synthesized using various methods, including the reaction of 2,6-dichloropyridazine with 2-pyridylacetonitrile in the presence of a base, such as potassium carbonate. Other methods involve the reaction of 2-bromo-6-chloropyridazine with 2-pyridylacetonitrile in the presence of a palladium catalyst or the reaction of 2,6-dichloropyridazine with 2-pyridylacetonitrile under microwave irradiation. The yield and purity of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile depend on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-pyridin-2-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-11-5-4-10(15-16-11)8(7-13)9-3-1-2-6-14-9/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUUQMRAWJZDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955460 |
Source


|
| Record name | (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile | |
CAS RN |
338779-25-2 |
Source


|
| Record name | (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)